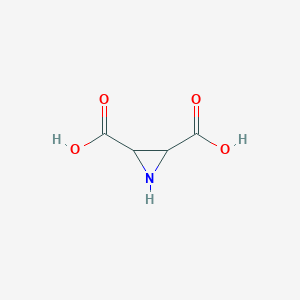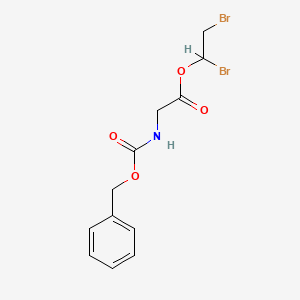
N-Carbobenzoxyglycine 1,2-dibromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a chemical compound with the molecular formula C12H13Br2NO4 and a molecular weight of 395.044 . This compound is known for its antifertility and antiproteolytic activities . It is a derivative of glycine, an amino acid, and is often used in scientific research due to its unique properties.
Preparation Methods
The synthesis of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the reaction of N-carbobenzoxyglycine with active halogen compounds and triethylamine in ethyl acetate . The reaction conditions typically include the use of a palladium chloride catalyst and vinyl acetate for the preparation of vinyl esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .
Scientific Research Applications
N-Carbobenzoxyglycine 1,2-dibromoethyl ester has several scientific research applications. It is primarily used in studies related to antifertility and antiproteolytic activities . In biology and medicine, it has been tested for its ability to reduce pregnancy percentages and the number of fetuses per litter in mice . Additionally, it is used in enzymatic activity studies, particularly in the inhibition of acrosin enzymatic activity . Its unique properties make it valuable in various fields of research, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.
Comparison with Similar Compounds
N-Carbobenzoxyglycine 1,2-dibromoethyl ester can be compared with other N-carbobenzoxy amino acid derivatives, such as N-carbobenzoxy L-phenylalanine, N-carbobenzoxy L-leucine, and N-carbobenzoxy L-proline . These compounds also exhibit antifertility activities but differ in their specific enzymatic targets and efficacy. The uniqueness of this compound lies in its specific inhibition of acrosin and its effectiveness in reducing pregnancy percentages when administered intravaginally .
Properties
CAS No. |
64187-25-3 |
|---|---|
Molecular Formula |
C12H13Br2NO4 |
Molecular Weight |
395.04 g/mol |
IUPAC Name |
1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |
InChI Key |
CMTVPQLIRWBCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



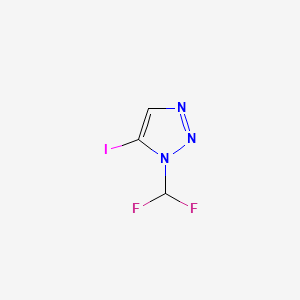
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
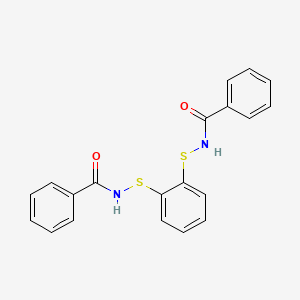
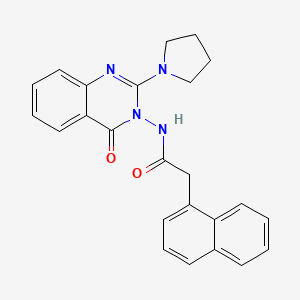
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
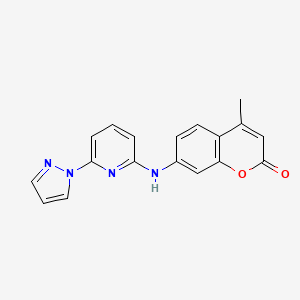

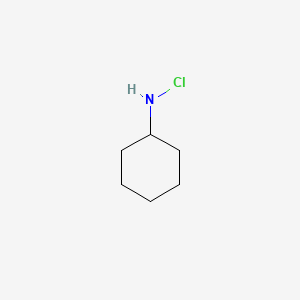

![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)

